Ethyl 8-chloronaphthalene-2-carboxylate
Description
Ethyl 8-chloronaphthalene-2-carboxylate is a chlorinated aromatic ester characterized by a naphthalene backbone substituted with a chlorine atom at the 8-position and an ethyl ester group at the 2-position. Its molecular formula is inferred to be C₁₃H₁₁ClO₂, with a molar mass of 234.68 g/mol. Such esters are commonly employed as intermediates in organic synthesis, pharmaceuticals, or agrochemicals due to their tunable electronic and steric properties .
Properties
CAS No. |
95361-03-8 |
|---|---|
Molecular Formula |
C13H11ClO2 |
Molecular Weight |
234.68 g/mol |
IUPAC Name |
ethyl 8-chloronaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H11ClO2/c1-2-16-13(15)10-7-6-9-4-3-5-12(14)11(9)8-10/h3-8H,2H2,1H3 |
InChI Key |
KKPFRPLZEYRDCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2Cl)C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Chlorinated Naphthalene Derivatives
1-Chloronaphthalene (CAS 90-13-1, C₁₀H₇Cl) and 2-chloronaphthalene (CAS 91-58-7, C₁₀H₇Cl) are simpler chlorinated analogs lacking ester groups. Key differences include:
- Applications : Chloronaphthalenes are historically used in dielectric fluids, lubricants, and dye synthesis. In contrast, ethyl 8-chloronaphthalene-2-carboxylate’s ester group makes it more suitable for fine chemical synthesis or drug development .
- Physical Properties : The absence of an ester group in chloronaphthalenes results in lower molecular weights (e.g., 1-chloronaphthalene: 162.62 g/mol) and higher volatility compared to the ethyl ester derivative.
Naphthalenecarboxylate Esters with Substituents
8-Chloro-4-hydroxy-2-naphthalenecarboxylic acid methyl ester (CAS 127265-99-0, C₁₂H₉ClO₃, molar mass 236.65 g/mol) shares structural similarities but differs in two key aspects:
Ester Chain : The methyl ester (C₁₂H₉ClO₃) has a shorter alkyl chain than the ethyl variant, reducing lipophilicity.
Bioactive Esters in Natural Extracts
Ethyl acetate extracts from spices (e.g., clove, ginger) contain bioactive esters like eugenol acetate and gingerol derivatives. While these share ester functional groups, their structures are distinct from chlorinated naphthalene esters. This compound’s bioactivity (if any) would likely differ due to its aromatic chlorination, which influences electronic interactions with biological targets .
Data Table: Key Properties of this compound and Analogues
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|---|
| This compound | - | C₁₃H₁₁ClO₂ | 234.68 | 8-Cl, 2-COOEt | Organic synthesis, pharmaceuticals |
| 8-Chloro-4-hydroxy-2-naphthalenecarboxylic acid methyl ester | 127265-99-0 | C₁₂H₉ClO₃ | 236.65 | 8-Cl, 4-OH, 2-COOMe | Research intermediate |
| 1-Chloronaphthalene | 90-13-1 | C₁₀H₇Cl | 162.62 | 1-Cl | Dielectrics, lubricants |
| 2-Chloronaphthalene | 91-58-7 | C₁₀H₇Cl | 162.62 | 2-Cl | Dye synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

